Unii-zvr3aux852
Description
UNII-ZVR3AUX852 is a Unique Ingredient Identifier (UNII) assigned under the Global Substance Registration System (GSRS), a regulatory-compliant database curated by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) to standardize substances relevant to medicine and translational research . These compounds were selected based on shared functional groups (e.g., halogens, ester groups) or pharmacological relevance (e.g., CYP enzyme interactions, bioavailability) .
Properties
CAS No. |
51419-60-4 |
|---|---|
Molecular Formula |
C22H26Cl2N6 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
(E)-1-(2-chloro-4-piperazin-1-ylphenyl)-N-[(E)-(2-chloro-4-piperazin-1-ylphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C22H26Cl2N6/c23-21-13-19(29-9-5-25-6-10-29)3-1-17(21)15-27-28-16-18-2-4-20(14-22(18)24)30-11-7-26-8-12-30/h1-4,13-16,25-26H,5-12H2/b27-15+,28-16+ |
InChI Key |
TXTLINZNWVLBCW-DPCVLPDWSA-N |
SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C=NN=CC3=C(C=C(C=C3)N4CCNCC4)Cl)Cl |
Isomeric SMILES |
C1NCCN(C1)C2=CC(=C(C=C2)/C=N/N=C/C3=C(C=C(C=C3)N4CCNCC4)Cl)Cl |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C=NN=CC3=C(C=C(C=C3)N4CCNCC4)Cl)Cl |
Synonyms |
80.647 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
| CAS No. | Molecular Formula | Key Structural Features | Molecular Weight |
|---|---|---|---|
| 41841-16-1 | C₉H₉BrO₂ | Brominated aromatic ester | 229.07 g/mol |
| 1046861-20-4 | C₆H₅BBrClO₂ | Boronic acid with Br/Cl substituents | 235.27 g/mol |
| 66073-33-4 | C₁₂H₁₃NO₅ | Nitro-containing ester with oxygen heterocycles | 251.24 g/mol |
| 10602-00-3 | C₉H₆O₂ | Simple aromatic diol (e.g., coumarin derivative) | 146.14 g/mol |
Key Observations :
- Functional Groups : CAS 66073-33-4 includes a nitro group, often linked to redox activity, while CAS 10602-00-3 lacks halogens but contains hydroxyl groups for hydrogen bonding .
Physicochemical Properties and Bioactivity
Table 2: Comparative Physicochemical and Pharmacological Profiles
| CAS No. | LogP<sup>a</sup> | Solubility (mg/mL) | BBB Permeability | CYP1A2 Inhibition | GI Absorption |
|---|---|---|---|---|---|
| 41841-16-1 | 2.44–2.71 | 0.0419–0.219 | Yes | Yes | High |
| 1046861-20-4 | 0.61–2.15 | 0.24 | Yes | No | High |
| 66073-33-4 | N/A | 0.000562–0.239 | No | Yes | High |
| 10602-00-3 | 1.64–2.15 | 0.24 | Yes | No | High |
<sup>a</sup>LogP values calculated using diverse methods (e.g., XLOGP3, WLOGP) .
Key Findings :
- Bioavailability: All analogs exhibit high GI absorption, suggesting oral bioavailability.
- Enzyme Interactions : CAS 41841-16-1 and 66073-33-4 inhibit CYP1A2, a critical consideration for drug-drug interactions .
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